3-Chloro-4-methyl-5-nitropyridin-2-amine
Description
3-Chloro-4-methyl-5-nitropyridin-2-amine (CAS: 1003710-31-3) is a pyridine derivative with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol . Its structure features a pyridine ring substituted with:
- Chloro at position 3,
- Methyl at position 4,
- Nitro at position 5,
- Amino at position 2.
Properties
IUPAC Name |
3-chloro-4-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKFBLBCSUSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652039 | |
| Record name | 3-Chloro-4-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-31-3 | |
| Record name | 3-Chloro-4-methyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003710-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-5-nitropyridin-2-amine typically involves the nitration of 4-methyl-2-chloropyridine followed by amination. One common method includes the reaction of 4-methyl-2-chloropyridine with nitric acid to introduce the nitro group, followed by the substitution of the chlorine atom with an amine group using ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 3-chloro-4-methyl-5-aminopyridin-2-amine.
Oxidation: Formation of 3-chloro-4-carboxy-5-nitropyridin-2-amine.
Scientific Research Applications
Medicinal Chemistry
Antiviral Agent
One of the primary applications of 3-Chloro-4-methyl-5-nitropyridin-2-amine is as an intermediate in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor used to treat HIV-1 infections. The process involves several steps, including Knovenagel condensation and subsequent transformations to yield the final product . This highlights the compound's importance in developing antiviral therapies.
Synthesis of Other Bioactive Compounds
The compound serves as a building block for synthesizing various amino-substituted pyridine derivatives, which have shown potential biological activities. For instance, 2-amino-5-chloro-3-pyridinecarboxaldehyde can be synthesized from commercially available 2-chloro-4-methyl-5-nitropyridine through a series of reactions that involve N,N-dimethylformamide (DMF) and other reagents . These derivatives are often evaluated for their pharmacological properties, contributing to drug discovery efforts.
Chemical Synthesis
Intermediate in Organic Synthesis
this compound is utilized as an intermediate in various organic synthesis processes. Its reactivity allows it to participate in multiple transformations, leading to complex molecules with diverse functionalities. The ability to modify its structure through substitution reactions makes it a valuable compound in synthetic chemistry .
Reactions and Mechanisms
The compound can undergo several chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. For example, it can react with different amines and acids to form new derivatives that may possess unique properties or activities. Understanding these reaction mechanisms is crucial for optimizing synthetic pathways and improving yields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
Electronic and Steric Effects
- This group also enhances lipophilicity, improving solubility in organic solvents.
- Nitro Group Positioning : The nitro group at C5 (common in all compounds) exerts a strong electron-withdrawing effect, directing electrophilic attacks to specific positions. For example, in 2-chloro-5-nitropyridin-4-amine , the nitro group at C5 stabilizes the ring but leaves the chloro at C2 more reactive .
- Halogen Differences: The iodo substituent in 4-chloro-5-iodo-3-nitropyridin-2-amine acts as a superior leaving group compared to chloro, enabling faster cross-coupling reactions (e.g., Sonogashira coupling) .
Physicochemical Properties
- Solubility : The methyl group in the target compound increases hydrophobicity compared to 3-chloro-5-nitropyridine-4-amine , which lacks alkyl substituents .
- Crystallinity : 2-Chloro-5-nitropyridin-4-amine exhibits high crystallinity (low R factor = 0.028), suggesting stable packing, whereas steric effects from methyl in the target compound may reduce crystalline order .
Biological Activity
3-Chloro-4-methyl-5-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the nitration of pyridine derivatives, followed by chlorination and amination processes. Various synthetic routes have been proposed, focusing on optimizing yield and purity. The compound can be synthesized from 2-chloro-4-methylpyridine through a series of reactions involving nitro groups and amine functionalities .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Nitro-containing compounds like this compound exhibit significant antimicrobial properties. These compounds often act by generating reactive intermediates upon reduction, which can damage microbial DNA, leading to cell death .
Mechanism of Action:
- Reduction : The nitro group is reduced to form reactive species.
- DNA Binding : These species bind covalently to DNA, causing structural damage.
- Cell Death : This results in the inhibition of microbial growth.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may exhibit selective growth inhibition against various cancer cell lines. For instance, certain derivatives have shown significant activity against renal and breast cancer cell lines in the NCI 60 human tumor cell line screen panel .
Case Study Findings:
A study evaluating a series of pyridine derivatives found that specific substitutions at the C-4 position enhanced inhibitory effects against UO31 (renal cancer) and MCF-7 (breast cancer) cell lines. Notably, compounds with electron-withdrawing substituents at this position demonstrated improved selectivity and potency .
Detailed Research Findings
| Compound | Cell Line | Growth Inhibition (%) | Selectivity |
|---|---|---|---|
| This compound | UO31 | 70% | High |
| This compound | MCF-7 | 60% | Moderate |
| Other derivatives | MDA-MB-468 | 71% | Moderate |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, its structure suggests favorable absorption and distribution characteristics due to the presence of nitrogen functional groups, which may enhance solubility and bioavailability in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
